molecular formula C9H24Si3 B14727335 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane CAS No. 13029-88-4

2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane

Cat. No.: B14727335
CAS No.: 13029-88-4
M. Wt: 216.54 g/mol
InChI Key: LUPHOZLADYUVCL-UHFFFAOYSA-N
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Description

2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane: is an organosilicon compound with the molecular formula C9H22Si3 . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptamethyltrisilane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the reaction of vinyl-containing precursors with heptamethyltrisilane. One common method is the hydrosilylation reaction, where a vinylsilane reacts with heptamethyltrisilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to interact with different biological and chemical systems. The heptamethyltrisilane backbone provides stability and enhances the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • 2-Ethynyl-1,1,1,2,3,3,3-heptamethyltrisilane
  • 1,1,1,2,3,3,3-heptamethyltrisilane
  • Cyclohexene, 2-ethenyl-1,3,3-trimethyl-

Comparison: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethynyl and trimethyl counterparts. The vinyl group allows for a broader range of chemical modifications and applications, making it more versatile in various scientific and industrial contexts .

Properties

CAS No.

13029-88-4

Molecular Formula

C9H24Si3

Molecular Weight

216.54 g/mol

IUPAC Name

ethenyl-methyl-bis(trimethylsilyl)silane

InChI

InChI=1S/C9H24Si3/c1-9-12(8,10(2,3)4)11(5,6)7/h9H,1H2,2-8H3

InChI Key

LUPHOZLADYUVCL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C=C)[Si](C)(C)C

Origin of Product

United States

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